

Publish Comparison Guide: LC-MS Fragmentation Pattern of C₈H₈ClF₂NO

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | [5-Chloro-2-(difluoromethoxy)phenyl]methanamine |
| CAS No.: | 1094236-98-2 |
| Cat. No.: | B1416839 |

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Executive Summary & Structural Scope

Topic: Structural Elucidation and Fragmentation Analysis of C₈H₈ClF₂NO. Primary Target: 3-Chloro-4-(difluoromethoxy)-N-methylaniline (MW 207.6). Alternative Target (Salt): 2,4-Difluorophenacylamine Hydrochloride (MW 207.6 as salt; Free base MW 171.1).

This guide compares the mass spectrometric behavior of the covalent chloro-difluoromethoxy scaffold against alternative isomeric forms. The primary focus is on the covalent species, a critical motif in drug development (e.g., Roflumilast analogs, pesticide metabolites), where the chlorine and difluoromethoxy groups are integral to the organic skeleton.

Comparison of Alternatives

| Feature | Target Product (Covalent) | Alternative (Salt Form) |
|-------------------|--|--|
| Chemical Name | 3-Chloro-4-(difluoromethoxy)-N-methylaniline | 2-Amino-1-(2,4-difluorophenyl)ethanone HCl |
| Formula | C8H8ClF2NO | C8H7F2NO[1] · HCl |
| Monoisotopic Mass | 207.026 | 171.049 (Cation only) |
| Isotope Pattern | Distinct 3:1 () | No Cl pattern in parent ion (Cl is counterion) |
| Key Fragment | m/z 157 (Loss of CHF) | m/z 154 (Loss of NH) |
| Application | Drug Metabolite / Impurity | Synthetic Reagent / Building Block |

Scientific Integrity: Fragmentation Mechanics

The Covalent Cl-F System (Target Product)

For the covalent molecule 3-Chloro-4-(difluoromethoxy)-N-methylaniline (

), the fragmentation is driven by the stability of the aromatic core and the lability of the difluoromethoxy ether bond.

Mechanism 1: Difluoromethoxy Elimination (-51 Da)

The most diagnostic pathway is the cleavage of the difluoromethyl group. Unlike simple methoxy groups which lose methyl radicals (-15 Da), the electron-withdrawing fluorine atoms weaken the O-C bond.

- Transition:
- Process: Neutral loss of a difluoromethyl radical () or carbene equivalent, leaving a protonated phenol cation.
- Causality: The resulting phenolic cation is resonance-stabilized by the nitrogen lone pair, making this the Base Peak in collision-induced dissociation (CID).

Mechanism 2: N-Methyl Dealkylation (-31 Da / -15 Da)

- Transition:
(Loss of

)

- Transition:

(Loss of

- less common in ESI, more common in EI).

- Insight: In ESI, the N-methyl group typically fragments after the labile ether cleavage.

Mechanism 3: Chlorine Radical Loss (-35 Da)

- Transition:

- Process: Homolytic cleavage of the C-Cl bond.

- Validation: The disappearance of the

isotope satellite in the daughter spectrum confirms this loss.

The Salt Alternative (Phenacylamine)

If your spectrum shows a parent ion at m/z 172 (not 208) but you expected $C_8H_8ClF_2NO$, you are analyzing the salt form where Cl is a silent counterion.

- Pathway:

(Loss of NH

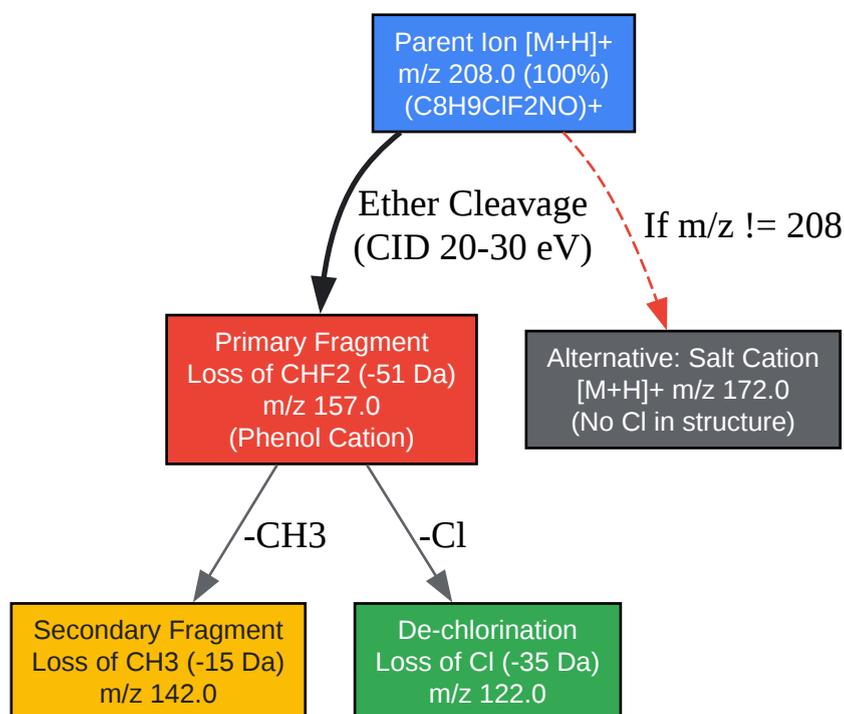
)

(Loss of CO).

- Differentiation: The absence of the Chlorine isotope pattern in the parent ion is the definitive "No-Go" signal for the covalent structure.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic for the covalent target, distinguishing it from the salt alternative.



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Caption: Fragmentation cascade for 3-Chloro-4-(difluoromethoxy)-N-methylaniline (m/z 208) vs. the salt alternative.

Experimental Protocol & Method Comparison

To validate the product performance, the following LC-MS methodology is recommended. This protocol is self-validating via the Chlorine Isotope Check.

LC-MS Acquisition Parameters

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μm).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]⁺).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient: 5% B to 95% B over 5 minutes.
- Ionization: ESI Positive Mode. Capillary Voltage: 3.0 kV.

Performance Comparison: Triple Quad vs. Q-TOF

This table compares the detection strategies for the product.

| Metric | Triple Quadrupole (SRM) | Q-TOF / Orbitrap (HRMS) |
|--------------|--------------------------|--------------------------------|
| Primary Use | Quantitation (Pk/Pk) | Identification / Metabolite ID |
| Transition 1 | 208.0 | 208.026 |
| | 157.0 (Quantifier) | 157.029 |
| Transition 2 | 208.0 | 208.026 |
| | 122.0 (Qualifier) | 142.005 |
| Specificity | High (Time + Mass) | Ultra-High (Exact Mass < 5ppm) |
| Validation | Ratio of Trans 1/Trans 2 | Isotope Match (CI pattern) |

Step-by-Step Validation Protocol

- Isotope Check (MS1): Inspect the parent ion at retention time.
 - Pass Criteria: Presence of m/z 208.0 and m/z 210.0 in a 3:1 intensity ratio.
 - Fail Criteria: Single peak at m/z 172 (indicates Salt form) or m/z 208 with no isotope (indicates no Chlorine).
- Energy Ramp (MS2): Apply Stepped NCE (20, 35, 50 eV).
 - Observation: At 20 eV, m/z 208 should dominate. At 35 eV, m/z 157 (Loss of CHF) becomes the base peak.
- Neutral Loss Scan: Set a neutral loss of 51 Da.
 - Purpose: Specifically filters for difluoromethoxy-containing compounds in complex matrices.

References

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Sources

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